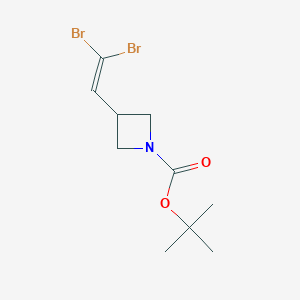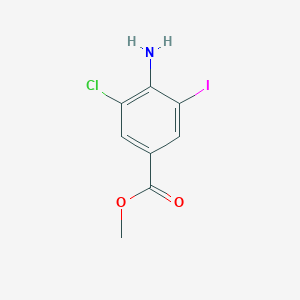![molecular formula C16H26Cl2Si2Zr B12276389 Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride is an organometallic compound with the molecular formula C16H26Cl2Si2Zr. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is characterized by the presence of zirconium bonded to two cyclopentadienyl rings, each substituted with a trimethylsilyl group, and two chloride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride typically involves the reaction of zirconium tetrachloride with 1,3-cyclopentadiene, 2-(trimethylsilyl)- and 1,3-cyclopentadiene, 1-(trimethylsilyl)- . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the zirconium center undergoes changes in oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in non-aqueous solvents such as tetrahydrofuran (THF) or toluene under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkyl-substituted zirconium complexes, while oxidation reactions can produce zirconium oxides .
Aplicaciones Científicas De Investigación
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and nanoparticles.
Medicinal Chemistry: Research has explored its potential use in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving the interaction of metal complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride involves the coordination of the zirconium center with various ligands. The trimethylsilyl groups and cyclopentadienyl rings stabilize the zirconium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: Similar structure but without the trimethylsilyl groups.
Bis(cyclopentadienyl)dimethylzirconium(IV): Contains methyl groups instead of chloride ions.
Uniqueness
Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride is unique due to the presence of trimethylsilyl groups, which enhance its stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring robust and efficient catalysts .
Propiedades
Fórmula molecular |
C16H26Cl2Si2Zr |
|---|---|
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
cyclopenta-1,3-dien-1-yl(trimethyl)silane;dichlorozirconium(2+) |
InChI |
InChI=1S/2C8H13Si.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
CSFOEMSDFHWFMI-UHFFFAOYSA-L |
SMILES canónico |
C[Si](C)(C)C1=CC=C[CH-]1.C[Si](C)(C)C1=CC=C[CH-]1.Cl[Zr+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)

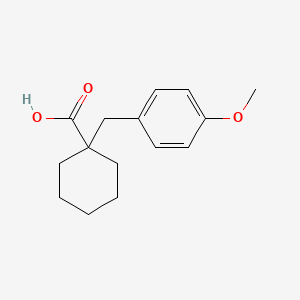
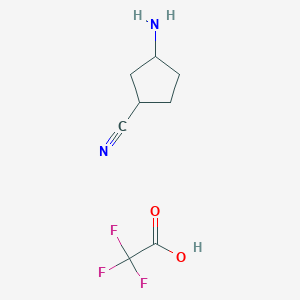
![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)

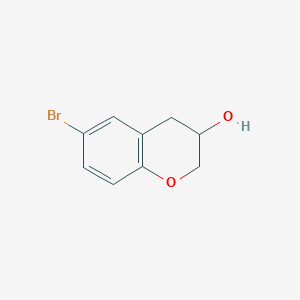
![5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B12276379.png)
![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)
